molecular formula C18H22N8 B2475978 3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320416-15-5

3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2475978
M. Wt: 350.43
InChI Key: DNMDOEWCWSTHOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Would involve determining the positions of the substituents on the rings and their stereochemistry. This is typically done using techniques such as X-ray crystallography or NMR spectroscopy.


The chemical reactions of such compounds would depend on the specific substituents present. Generally, the reactivity of these compounds can be influenced by factors such as the electron-donating or electron-withdrawing nature of the substituents, their size and shape, and the overall structure of the molecule.


The

Safety And Hazards

, these would also depend on the specific compound. Some triazolopyridazines and diazepanes could potentially be toxic or have side effects, especially at high doses. Therefore, proper safety precautions should be taken when handling these compounds.


Finally, the

Future Directions

For research on these compounds could include further exploration of their pharmacological activities, development of more efficient synthesis methods, and investigation of their potential uses in various fields such as medicine and materials science.


Please note that this is a general overview and the specifics could vary for “3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine”. More detailed information would require further research and experimentation.


properties

IUPAC Name

3-cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-4-14(5-1)17-22-21-15-6-7-16(23-26(15)17)24-10-3-11-25(13-12-24)18-19-8-2-9-20-18/h2,6-9,14H,1,3-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMDOEWCWSTHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane

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